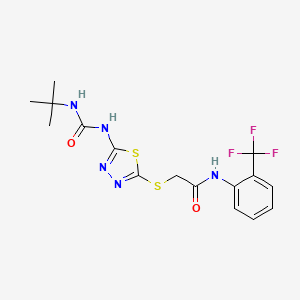

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

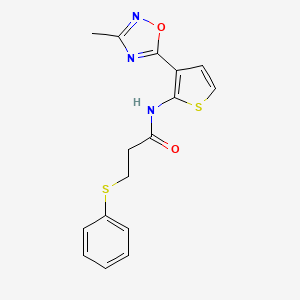

The compound contains several functional groups including a thiadiazole ring, a urea group, a tert-butyl group, and a trifluoromethyl group. Thiadiazole derivatives are known to exhibit a wide range of biological activities . The tert-butyl group is a common protecting group in organic synthesis . The trifluoromethyl group is often used in pharmaceuticals, agrochemicals, and materials due to its ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a trifluoromethyl group could enhance the lipophilicity of the compound .Scientific Research Applications

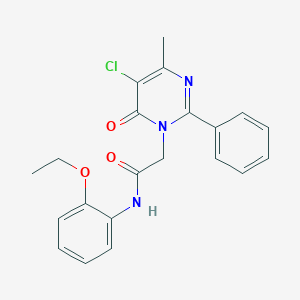

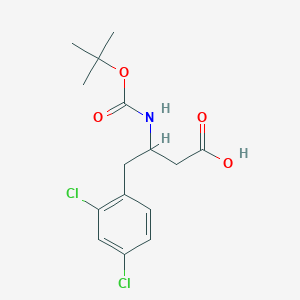

Tertiary Butyl Esters in Synthetic Organic Chemistry

Tertiary butyl esters play a crucial role in synthetic organic chemistry. They serve as versatile building blocks for various reactions and transformations. One notable application involves the direct introduction of the tert-butoxycarbonyl (Boc) protecting group into organic compounds. Researchers have developed a straightforward method using flow microreactor systems, which offers several advantages over traditional batch methods . Some key points include:

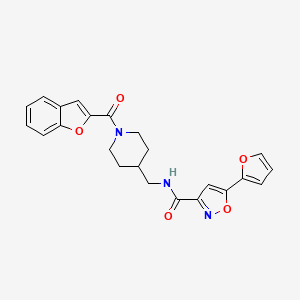

Alternating Copolymers for Flexible Organic Field-Effect Transistors (OFETs)

The compound’s structure suggests potential applications in materials science. Specifically, it can be incorporated into alternating copolymers for flexible organic field-effect transistors (OFETs). Here’s a brief overview:

- Copolymers : Researchers have synthesized alternating copolymers based on (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane and various thiophene derivatives, including PBPT, PBPTT, and PBPDT. These copolymers exhibit interesting optical properties and can be used in flexible OFETs .

Other Applications

Although less explored, consider these additional areas for investigation:

A direct and sustainable synthesis of tertiary butyl esters enabled by flow microreactors The synthesis, characterization and flexible OFET applications of (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane-based alternating copolymers

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiadiazole derivatives have been found to exhibit antimicrobial activity . The mechanism of action could involve interaction with bacterial proteins or enzymes, disruption of cell wall synthesis, or interference with DNA replication.

Future Directions

properties

IUPAC Name |

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N5O2S2/c1-15(2,3)22-12(26)21-13-23-24-14(28-13)27-8-11(25)20-10-7-5-4-6-9(10)16(17,18)19/h4-7H,8H2,1-3H3,(H,20,25)(H2,21,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZQJAQIZACEJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2479707.png)

![N-(3-methylphenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B2479708.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2479716.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2479721.png)

![2-(2-Chloro-6-fluorobenzyl)-4-{[(4-methylbenzyl)imino]methyl}-1,3-benzenediol](/img/structure/B2479725.png)